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Compound of Interest

Compound Name: NZ-804

Cat. No.: B15566314 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profile of NZ-804, a novel, orally

administered non-peptidic, non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro),

against the established antiviral medication, Paxlovid (nirmatrelvir/ritonavir).[1] NZ-804 is under

investigation as a potential low-cost and easily manufacturable therapeutic for COVID-19.[1]

This comparison focuses on available preclinical data for NZ-804 and the comprehensive

preclinical and clinical safety information for Paxlovid to offer a valuable resource for

researchers in the field of antiviral drug development.

Executive Summary
NZ-804 has demonstrated a promising preclinical safety profile, characterized by low

cytotoxicity in human cell models and good tolerability in animal studies. While clinical trial data

for NZ-804 is not yet publicly available, the existing non-clinical information suggests a

favorable safety margin. In comparison, Paxlovid, a widely used oral antiviral for COVID-19,

has a well-documented clinical safety profile, with the most common adverse events being

dysgeusia, diarrhea, and disease recurrence.[2][3] Preclinical studies on nirmatrelvir, the

primary active component of Paxlovid, have shown no adverse findings in repeat-dose toxicity

studies in rats and monkeys.[4]
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The following table summarizes the available preclinical safety data for NZ-804 and nirmatrelvir

(the Mpro inhibitor in Paxlovid).

Safety Parameter NZ-804
Nirmatrelvir (component of
Paxlovid)

In Vitro Cytotoxicity

Low cytotoxicity displayed in a

polarized human upper airway

epithelium monolayer disease

model.

Highly selective for its primary

target with no genetic toxicity

risks observed in in vitro off-

target pharmacology studies.

[4]

In Vivo Tolerance (Rodent)

Well-tolerated in mice with

dosing up to 50 mg/kg.[2] In

SARS-CoV-2 mouse and

hamster models, therapy

diminished viral replication and

pathogenesis.[1]

No adverse findings in repeat-

dose toxicity studies in rats up

to 1,000 mg/kg daily.[4] Non-

adverse, reversible prolonged

coagulation times at ≥60

mg/kg.[4]

In Vivo Tolerance (Non-

Rodent)
Data not publicly available.

No adverse findings in repeat-

dose toxicity studies in

monkeys up to 600 mg/kg

daily.[4] Non-adverse,

reversible increases in

transaminases at 600 mg/kg.

[4]

Safety Pharmacology Data not publicly available.

In rats, transient increases in

locomotor activity and

respiratory rate at 1,000

mg/kg.[4] In monkeys,

transient increases in blood

pressure and decreases in

heart rate at the highest dose

tested (75 mg/kg b.i.d).[4] Did

not prolong QTc-interval or

induce arrhythmias.[4]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b15566314?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9125132/
https://rjsocmed.com/1381-6128/article/view/646018
https://pubmed.ncbi.nlm.nih.gov/39504242/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9125132/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9125132/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9125132/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9125132/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9125132/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9125132/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9125132/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15566314?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Clinical Safety Profile of Paxlovid
As NZ-804 has not yet entered widespread clinical use, we present the established clinical

safety profile of Paxlovid for a comparative perspective.

The most frequently reported adverse events from post-marketing data for Paxlovid include:

Disease recurrence (16.23%)[2]

Dysgeusia (altered taste) (6.05%)[2]

Diarrhea (3.04%)[2]

Serious adverse events are less common but can include hypersensitivity reactions (including

anaphylaxis, toxic epidermal necrolysis, and Stevens-Johnson syndrome) and hepatotoxicity.[5]

[6] Paxlovid also has significant drug-drug interactions due to the ritonavir component, which is

a strong CYP3A inhibitor.[7]

Experimental Protocols
Detailed methodologies for key safety assessment experiments are crucial for the interpretation

and replication of findings. Below are representative protocols for in vitro and in vivo safety

studies relevant to oral antiviral drug development.

In Vitro Cytotoxicity Assay Protocol
Objective: To determine the concentration of a test compound that causes a 50% reduction in

cell viability (CC50).

Cell Lines:

Vero E6 (kidney epithelial cells from African green monkey)

A549 (human lung carcinoma cells)

Primary human airway epithelial cells

Methodology:
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Cell Seeding: Plate cells in 96-well microplates at a predetermined density to achieve 80-

90% confluency at the time of the assay.

Compound Preparation: Prepare a serial dilution of the test compound (e.g., NZ-804) in cell

culture medium. A typical starting concentration might be 100 µM with 2-fold or 3-fold serial

dilutions.

Treatment: Remove the growth medium from the cells and add the diluted compound to the

respective wells. Include vehicle control (e.g., DMSO) and untreated cell control wells.

Incubation: Incubate the plates for a period that reflects the duration of the antiviral assay

(e.g., 48-72 hours) at 37°C in a humidified 5% CO2 incubator.

Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay such as

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), XTT (2,3-bis-(2-methoxy-

4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide), or a commercial cell viability reagent

(e.g., CellTiter-Glo).

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the

percentage of viability against the log of the compound concentration and determine the

CC50 value using non-linear regression analysis.

In Vivo Acute Oral Toxicity Study Protocol (Rodent
Model)
Objective: To determine the acute toxicity of a single oral dose of a test compound and to

identify the maximum tolerated dose (MTD).

Animal Model:

Male and female Sprague-Dawley rats or C57BL/6 mice (8-10 weeks old).

Methodology:

Acclimatization: Acclimate animals to the laboratory conditions for at least 5 days prior to

dosing.
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Grouping and Dosing: Randomly assign animals to treatment groups (e.g., 5 animals per sex

per group). Administer the test compound (e.g., NZ-804) via oral gavage at a range of doses

(e.g., 50, 100, 500, 1000, 2000 mg/kg). Include a vehicle control group.

Clinical Observations: Observe animals for clinical signs of toxicity, morbidity, and mortality at

regular intervals (e.g., 1, 2, 4, and 6 hours post-dosing and then daily for 14 days).

Observations should include changes in skin, fur, eyes, mucous membranes, respiratory,

circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior

pattern.

Body Weight: Record the body weight of each animal before dosing and at least weekly

thereafter.

Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and

perform a gross necropsy. Examine all major organs for any abnormalities.

Data Analysis: Analyze the data for mortality, clinical signs, and body weight changes.

Determine the LD50 (lethal dose for 50% of the animals) if applicable, and the MTD.

Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental workflow for safety assessment, the

following diagrams are provided.
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Caption: SARS-CoV-2 Mpro Inhibition by NZ-804.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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